molecular formula C17H19NO6S B3479525 methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate

methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate

Cat. No.: B3479525
M. Wt: 365.4 g/mol
InChI Key: JJNBOCSFAJMBDA-UHFFFAOYSA-N
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Description

Methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate is a complex organic compound that features a benzenesulfonyl group attached to a dimethoxyaniline moiety, which is further linked to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate typically involves a multi-step process. One common method includes the reaction of benzenesulfonyl chloride with 3,4-dimethoxyaniline to form the corresponding sulfonamide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and methoxy groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzenesulfonyl)acetate
  • Methyl 2-(4-bromobenzenesulfonamido)acetate
  • N-benzenesulfonyl amino acid esters

Uniqueness

Methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate is unique due to the presence of both the benzenesulfonyl and dimethoxyaniline moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs .

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-22-15-10-9-13(11-16(15)23-2)18(12-17(19)24-3)25(20,21)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNBOCSFAJMBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate
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methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate

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